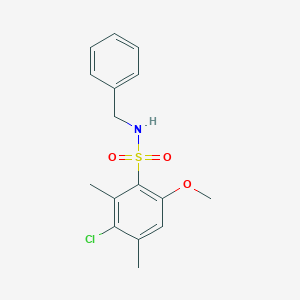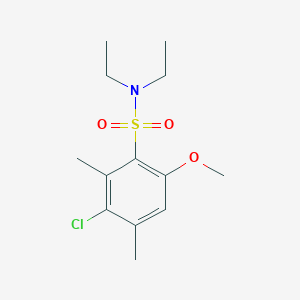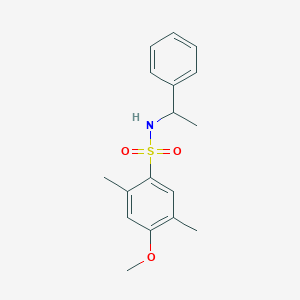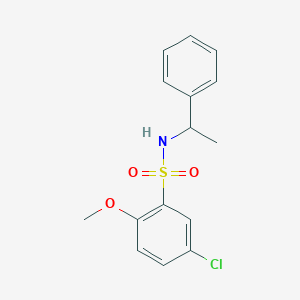
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine, also known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CDMS is a member of the sulfonylmorpholine family and is commonly used as a reagent in organic synthesis and as a building block for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine is not fully understood. However, it is believed that 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine acts as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has also been shown to have anti-inflammatory and antitumor properties.
Biochemical and Physiological Effects:
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine is also relatively inexpensive compared to other reagents and building blocks. However, 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has limitations in terms of its solubility and stability in certain solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine in scientific research. One potential direction is the development of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine-based drugs for the treatment of cancer and neurodegenerative diseases. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine can also be used as a building block for the development of new materials with unique properties. Finally, 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine can be used as a ligand in catalysis for the development of new chemical reactions.
Métodos De Síntesis
The synthesis of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine involves the reaction of 3-chloro-6-methoxy-2,4-dimethylphenol with morpholine and sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has also been used as a ligand in catalysis and as a building block for the development of novel drugs.
Propiedades
Nombre del producto |
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine |
|---|---|
Fórmula molecular |
C13H18ClNO4S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
4-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18ClNO4S/c1-9-8-11(18-3)13(10(2)12(9)14)20(16,17)15-4-6-19-7-5-15/h8H,4-7H2,1-3H3 |
Clave InChI |
PLGHLJMGAQGUDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCOCC2)OC |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCOCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)











